Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as an ethyl group, a methoxyphenyl group, and a carboxylate ester. The compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The starting materials typically include an aromatic aldehyde (such as 2-methoxybenzaldehyde), ethyl acetoacetate, and 5-aminotetrazole. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This could include the use of alternative solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, for example, may enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C15H17N5O3 |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H17N5O3/c1-4-10-12(14(21)23-3)13(20-15(16-10)17-18-19-20)9-7-5-6-8-11(9)22-2/h5-8,13H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
SPDJRCKJUAPHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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